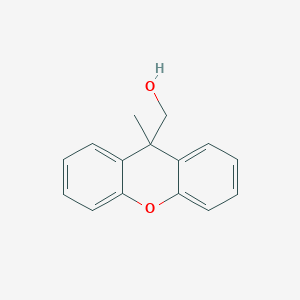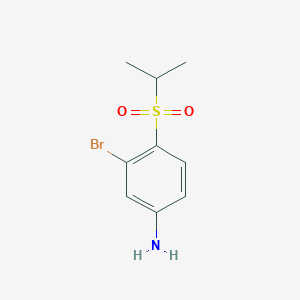
2,6-Nonadiene, 1,1-diethoxy-, (2E,6Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Nonadiene, 1,1-diethoxy-, (2E,6Z)- is an organic compound with the molecular formula C13H24O2. It is a colorless to pale yellow liquid with a characteristic green cucumber-like odor. This compound is also known by its systematic name, (2E,6Z)-1,1-diethoxy-2,6-nonadiene, and is used in various industrial and research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethanol and Ethyl Vinyl Ether Reaction: One common method involves the reaction of ethanol with ethyl vinyl ether under acidic conditions. This reaction proceeds through a series of steps, ultimately yielding 2,6-Nonadiene, 1,1-diethoxy-, (2E,6Z)- as the final product.
Ethanol and 2,6-Nonadienal Reaction: Another method involves the reaction of ethanol with 2,6-nonadienal in the presence of an acid catalyst. This reaction also produces the desired compound through a series of intermediate steps.
Industrial Production Methods
In industrial settings, the production of 2,6-Nonadiene, 1,1-diethoxy-, (2E,6Z)- typically involves large-scale reactions using the above-mentioned methods. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures, as well as the use of specific catalysts to enhance the reaction rate.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 2,6-Nonadiene, 1,1-diethoxy-, (2E,6Z)- can undergo oxidation reactions, typically resulting in the formation of aldehydes or carboxylic acids.
Reduction: This compound can be reduced to form various alcohols, depending on the specific conditions and reagents used.
Substitution: It can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Catalysts: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Various alcohols.
Substitution: Compounds with different functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2,6-Nonadiene, 1,1-diethoxy-, (2E,6Z)- is used as a solvent and a reagent in organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for researchers.
Biology
In biological research, this compound is sometimes used in studies involving the synthesis of biologically active molecules. Its ability to undergo various chemical transformations makes it useful in the development of new drugs and other bioactive compounds.
Medicine
While not commonly used directly in medicine, 2,6-Nonadiene, 1,1-diethoxy-, (2E,6Z)- is involved in the synthesis of pharmaceutical intermediates. Its reactivity and versatility make it a valuable component in the production of complex medicinal compounds.
Industry
In industrial applications, this compound is used as a solvent and a catalyst in various chemical processes. Its ability to dissolve a wide range of substances and facilitate reactions makes it useful in the production of polymers, resins, and other materials.
Wirkmechanismus
The mechanism by which 2,6-Nonadiene, 1,1-diethoxy-, (2E,6Z)- exerts its effects depends on the specific reaction or application. Generally, its reactivity is due to the presence of the diethoxy and diene functional groups, which can participate in a variety of chemical transformations. These groups can interact with molecular targets through mechanisms such as nucleophilic addition, electrophilic substitution, and radical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Nonadiene, 1,1-dimethoxy-, (2E,6Z)-: Similar structure but with methoxy groups instead of ethoxy groups.
2,6-Nonadiene, 1,1-diethoxy-, (2E,6E)-: Similar structure but with different geometric isomerism.
2,6-Nonadiene, 1,1-diethoxy-, (2Z,6Z)-: Another geometric isomer with different spatial arrangement.
Uniqueness
2,6-Nonadiene, 1,1-diethoxy-, (2E,6Z)- is unique due to its specific geometric configuration, which can influence its reactivity and the types of reactions it undergoes. This configuration can result in different physical and chemical properties compared to its isomers, making it particularly useful in certain applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
106950-34-9 |
|---|---|
Molekularformel |
C13H24O2 |
Molekulargewicht |
212.33 g/mol |
IUPAC-Name |
1,1-diethoxynona-2,6-diene |
InChI |
InChI=1S/C13H24O2/c1-4-7-8-9-10-11-12-13(14-5-2)15-6-3/h7-8,11-13H,4-6,9-10H2,1-3H3 |
InChI-Schlüssel |
GCIRJCKOUVCUBZ-UHFFFAOYSA-N |
Isomerische SMILES |
CC/C=C/CC/C=C/C(OCC)OCC |
Kanonische SMILES |
CCC=CCCC=CC(OCC)OCC |
Dichte |
0.860-0.868 |
Physikalische Beschreibung |
colourless oily liquid with a fresh, green, cucumber odour |
Löslichkeit |
insoluble in water; soluble in organic solvents, oils miscible at room temperature (in ethanol) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





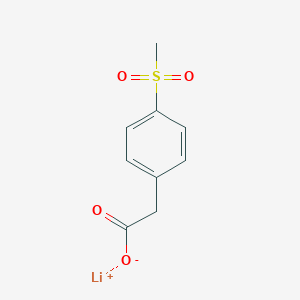

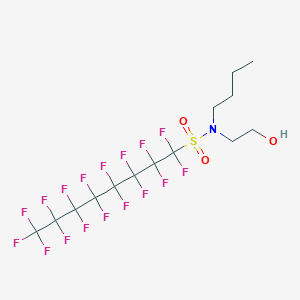


![4'-Butoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12065071.png)
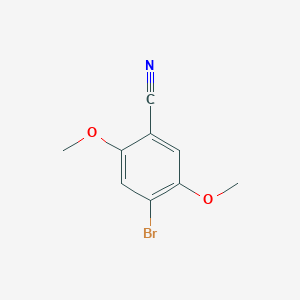

![(2S)-2-[(4-bromo-3-fluorophenoxy)methyl]oxirane](/img/structure/B12065075.png)
